molecular formula C17H24N2O3 B8201468 Benzyl 3-(((tetrahydro-2H-pyran-4-yl)methyl)amino)azetidine-1-carboxylate

Benzyl 3-(((tetrahydro-2H-pyran-4-yl)methyl)amino)azetidine-1-carboxylate

Cat. No.: B8201468
M. Wt: 304.4 g/mol
InChI Key: XLRQCMRSTAQOKV-UHFFFAOYSA-N
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Description

Benzyl 3-(((tetrahydro-2H-pyran-4-yl)methyl)amino)azetidine-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including an azetidine ring, a tetrahydropyran moiety, and a benzyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(((tetrahydro-2H-pyran-4-yl)methyl)amino)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-amino alcohol.

    Introduction of the Tetrahydropyran Moiety: The tetrahydropyran ring can be introduced via a nucleophilic substitution reaction using a tetrahydropyranyl halide.

    Benzylation: The final step involves the esterification of the azetidine carboxylate with benzyl alcohol under acidic conditions to form the benzyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(((tetrahydro-2H-pyran-4-yl)methyl)amino)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl ester or the tetrahydropyran moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidines or tetrahydropyrans.

Scientific Research Applications

Benzyl 3-(((tetrahydro-2H-pyran-4-yl)methyl)amino)azetidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: It can be utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 3-(((tetrahydro-2H-pyran-4-yl)methyl)amino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The tetrahydropyran moiety may enhance the compound’s binding affinity and stability, while the benzyl ester can facilitate cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 3-(((tetrahydro-2H-pyran-4-yl)methyl)amino)azetidine-1-carboxylate: Features a similar structure but with variations in the substituents on the azetidine or tetrahydropyran rings.

    Tetrahydro-2H-pyran-4-yl)methyl)amino)azetidine-1-carboxylate: Lacks the benzyl ester group, which may affect its solubility and bioavailability.

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the benzyl ester enhances its lipophilicity, making it more suitable for certain applications compared to similar compounds.

Properties

IUPAC Name

benzyl 3-(oxan-4-ylmethylamino)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c20-17(22-13-15-4-2-1-3-5-15)19-11-16(12-19)18-10-14-6-8-21-9-7-14/h1-5,14,16,18H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRQCMRSTAQOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC2CN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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